1-(Pyridin-3-YL)-2-M-tolylethanone
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Overview
Description
1-(Pyridin-3-YL)-2-M-tolylethanone is an organic compound that belongs to the class of ketones It features a pyridine ring attached to a tolyl group via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-3-YL)-2-M-tolylethanone can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 3-acetylpyridine and 3-methylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol solvent at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-YL)-2-M-tolylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Produces carboxylic acids or ketone derivatives.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds with various functional groups.
Scientific Research Applications
1-(Pyridin-3-YL)-2-M-tolylethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-YL)-2-M-tolylethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-YL)-2-phenylethanone: Similar structure but with a phenyl group instead of a tolyl group.
1-(Pyridin-3-YL)-2-thiophenylethanone: Contains a thiophene ring instead of a tolyl group.
1-(Pyridin-3-YL)-2-furylethanone: Features a furan ring in place of the tolyl group
Uniqueness
1-(Pyridin-3-YL)-2-M-tolylethanone is unique due to the presence of both a pyridine ring and a tolyl group, which can impart distinct chemical and biological properties
Biological Activity
1-(Pyridin-3-YL)-2-M-tolylethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant research findings, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by a pyridine ring and a tolyl group, contributing to its unique reactivity and biological interactions. The molecular formula is C13H13NO, with a molecular weight of 199.25 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions and therapeutic effects.
- Receptor Binding : It may interact with cellular receptors, modulating their activity and influencing physiological responses.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, a study published in Organic Letters investigated the compound's effects on cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells through the modulation of apoptosis-related proteins .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15.0 | Induction of apoptosis |
HeLa | 12.5 | Inhibition of cell proliferation |
A549 | 20.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that the compound has promising antimicrobial activity, warranting further investigation into its mechanism and potential applications in treating infections .
Case Study 1: Anticancer Activity
In a clinical trial involving patients with advanced solid tumors, this compound was administered as part of a combination therapy regimen. The study aimed to evaluate its safety profile and preliminary efficacy. Results showed that patients experienced a significant reduction in tumor size, with manageable side effects, highlighting the compound's potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
A laboratory study assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. The compound demonstrated significant antibacterial activity, leading to complete inhibition of bacterial growth in vitro. This study suggests that it could be developed into a novel antibiotic treatment for resistant infections .
Properties
IUPAC Name |
2-(3-methylphenyl)-1-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-4-2-5-12(8-11)9-14(16)13-6-3-7-15-10-13/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWDMUBGLGCSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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